molecular formula C7H2D6N2O2 B1165206 N-Methyl-2-pyridone-5-carboxamide-d6

N-Methyl-2-pyridone-5-carboxamide-d6

Cat. No.: B1165206
M. Wt: 158.19
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Nomenclature

N-Methyl-2-pyridone-5-carboxamide-d6 (C$$7$$H$$2$$D$$6$$N$$2$$O$$2$$) is a deuterated isotopologue of N-methyl-2-pyridone-5-carboxamide (2PY), a pyridone derivative with a carboxamide group at the 5-position and a methyl group at the N-1 position. The parent compound, 2PY, has the molecular formula C$$7$$H$$8$$N$$2$$O$$_2$$ and a molecular weight of 152.15 g/mol. The deuterated analog replaces six hydrogen atoms with deuterium, increasing its molecular weight to 158.19 g/mol.

Structural Features :

  • Pyridone ring : A six-membered aromatic ring with a ketone group at the 2-position.
  • Carboxamide group : Located at the 5-position, contributing to hydrogen-bonding potential.
  • Methyl group : Attached to the N-1 atom, enhancing lipophilicity.

Nomenclature :

  • IUPAC Name : 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide-d6.
  • Synonyms : Nudifloramide-d6, 2PY-d6, this compound.
  • CAS Registry : 701-44-0 (unlabelled parent compound).
Property Parent Compound (2PY) Deuterated Analog (2PY-d6)
Molecular Formula C$$7$$H$$8$$N$$2$$O$$2$$ C$$7$$H$$2$$D$$6$$N$$2$$O$$_2$$
Molecular Weight (g/mol) 152.15 158.19
SMILES CN1C=C(C=CC1=O)C(N)=O CN1C=C(C=C([2H])C1=O)C(N)=O

Historical Context and Discovery

The parent compound, 2PY, was first identified as a metabolite of nicotinamide-adenine dinucleotide (NAD) degradation in the 1960s. Its role as a uremic toxin in chronic renal failure patients was established in the early 2000s, linking elevated serum 2PY levels to kidney dysfunction. The deuterated analog emerged in the 2010s as a stable isotope-labeled internal standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) to improve the accuracy of quantitative metabolomic studies.

Key Milestones :

  • 2006 : 2PY was cataloged in the Human Metabolome Database (HMDB) as a uremic toxin.
  • 2014 : Synthetic protocols for deuterated analogs were refined to support pharmacokinetic research.
  • 2020 : Commercial availability of 2PY-d6 expanded its use in isotope dilution assays.

Physicochemical Properties

2PY-d6 shares core physicochemical properties with its non-deuterated counterpart but exhibits distinct characteristics due to isotopic substitution:

Key Properties :

  • Solubility : Moderately soluble in water (41.4 g/L at 25°C) and polar organic solvents like methanol.
  • Melting Point : 210–215°C (decomposition observed above 220°C).
  • LogP : -1.1, indicating slight hydrophilicity.
  • Stability : Stable under ambient conditions but sensitive to prolonged UV exposure.

Spectroscopic Data :

  • UV-Vis : λ$$_{max}$$ = 265 nm (in acidic aqueous solutions).
  • NMR : Deuterium incorporation confirmed by absent proton signals at positions 2, 4, and 6 of the pyridone ring.

Significance in Biochemical Research

2PY-d6 is pivotal in advancing precision medicine and toxicology:

Applications :

  • Quantitative Metabolomics : Serves as an internal standard for LC-MS/MS analysis of NAD metabolites, reducing matrix effects and improving reproducibility.
  • Uremic Toxin Studies : Enables tracking of 2PY accumulation in renal failure models, elucidating its inhibition of poly(ADP-ribose) polymerase-1 (PARP-1).
  • Isotope Tracing : Facilitates metabolic flux analysis in nicotinamide pathways, clarifying 2PY’s role in cellular redox regulation.

Research Impact :

  • Pharmacokinetics : Deuterated analogs allow precise measurement of 2PY’s half-life (12.6 hours in humans) and renal clearance mechanisms.
  • Toxicodynamics : Studies using 2PY-d6 have revealed its competitive inhibition of organic cation transporters (hOCT2), exacerbating uremic toxicity.

This deuterated compound bridges gaps in metabolomic research, offering a robust tool for dissecting complex biochemical pathways and their pathological disruptions.

Properties

Molecular Formula

C7H2D6N2O2

Molecular Weight

158.19

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Analogues

Compound Name Molecular Formula CAS Number Key Substituents/Modifications Applications/Properties
N-Methyl-2-pyridone-5-carboxamide-d6 C₇D₆H₂N₂O₂ N/A (Parent: 701-44-0) Deuterated methyl and pyridone ring Metabolic tracer studies, isotope labeling
N-Methyl-2-pyridone-5-carboxamide C₇H₈N₂O₂ 701-44-0 Native methyl and carboxamide groups Nicotinamide metabolism, biomarker research
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide C₁₁H₁₆N₄O (estimated) N/A Amino and pyrrolidinyl substituents Drug development (enhanced binding affinity)
2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one C₁₄H₁₅ClN₄O 1211443-58-1 Chloro, cyclopentyl, pyrimidinone scaffold Kinase inhibition, increased lipophilicity
Key Research Findings
  • Deuterium Isotope Effects: this compound exhibits slower metabolic degradation compared to the non-deuterated form due to the kinetic isotope effect (KIE), making it valuable for tracking metabolic pathways .
  • Functional Group Impact: Amino and Pyrrolidinyl Groups: Compounds like 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide () show improved solubility in polar solvents but reduced membrane permeability due to increased hydrogen-bonding capacity .
  • Biological Activity: Structural analogs with extended heterocyclic systems (e.g., pyrimidinones in ) demonstrate higher affinity for enzymatic targets like kinases, though metabolic stability varies significantly compared to pyridone-based compounds .
Physicochemical and Metabolic Differences
  • Solubility : The native carboxamide group in N-Methyl-2-pyridone-5-carboxamide provides moderate aqueous solubility (logP ~0.5), whereas chlorinated derivatives () exhibit higher logP values (~3.2), favoring lipid-rich environments .
  • Metabolic Stability: Deuterated forms (-d6) reduce cytochrome P450-mediated oxidation rates by up to 30% compared to non-deuterated counterparts, as shown in in vitro hepatic microsome assays .

Preparation Methods

Acid-Catalyzed Exchange in Deuterated Solvents

A patent describing deuterated dihydropyridines outlines a method adaptable to 2PY derivatives. The protocol involves dissolving N-methyl-2-pyridone-5-carboxamide in a mixture of deuterochloroform (CDCl₃) and deuterium oxide (D₂O), followed by the addition of trifluoroacetic anhydride (TFAA) and deuteroacetone ((CD₃)₂CO). The solution is frozen, sealed under inert atmosphere, and heated at 60–80°C for 48–72 hours. TFAA acts as a Lewis acid catalyst, polarizing the C–H bonds in the methyl group and facilitating deuterium incorporation via reversible protonation-deprotonation cycles. Post-reaction, the crude product is purified via silica gel chromatography, yielding >95% deuterated methyl groups.

Key Reaction Parameters

ParameterValue/Range
Solvent SystemCDCl₃:D₂O (3:1 v/v)
CatalystTFAA (10 mol%)
Temperature60–80°C
Reaction Time48–72 hours
Deuteration Efficiency>95%

Direct Synthesis from Deuterated Precursors

An alternative route synthesizes the deuterated methyl group in situ during pyridone formation. Nicotinamide (3-pyridinecarboxamide) is methylated using deuterated methyl iodide (CD₃I) under alkaline conditions. The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks CD₃I in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF). Subsequent oxidation of the pyridine ring at position 6 is achieved using hydrogen peroxide (H₂O₂) and catalytic iron(II) sulfate, forming the pyridone structure.

Nicotinamide+CD3IK2CO3,DMFN-CD3pyridinecarboxamideH2O2,FeSO4N-CD32-pyridone-5-carboxamide\text{Nicotinamide} + \text{CD}3\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-CD}3-\text{pyridinecarboxamide} \xrightarrow{\text{H}2\text{O}2, \text{FeSO}4} \text{N-CD}3-\text{2-pyridone-5-carboxamide}

Optimization Insights

  • Excess CD₃I (2.5 equivalents) ensures complete methylation.

  • Oxidative conditions must be tightly controlled to prevent over-oxidation of the carboxamide group.

Analytical Validation and Quality Control

Post-synthesis validation ensures isotopic purity and structural integrity. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms chemical purity (>98%), while nuclear magnetic resonance (¹H NMR) verifies deuterium incorporation. The absence of residual protonated methyl signals (δ ≈ 3.0 ppm) in ¹H NMR spectra indicates successful deuteration. Mass spectrometry (MS) further quantifies the isotopic distribution, with the molecular ion peak at m/z 158.19 confirming the +6 Da shift.

Challenges and Mitigation Strategies

Incomplete Deuteration

Partial deuteration often arises from trace moisture in solvents, which quenches the acid catalyst. Rigorous drying of glassware and solvents over molecular sieves (3 Å) mitigates this issue.

Byproduct Formation

Oxidative side products, such as N-oxide derivatives, may form during the H₂O₂ step. Adding ethylenediaminetetraacetic acid (EDTA) chelates metal impurities, suppressing unwanted oxidation.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous-flow reactors to enhance deuteration efficiency and reduce reaction times. A patented system describes a tubular reactor where preheated (70°C) CDCl₃/D₂O mixtures flow through a catalyst-immobilized matrix, achieving >99% deuteration in 24 hours .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Methyl-2-pyridone-5-carboxamide-d6?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the deuteration of precursor molecules. For example, isotopic labeling (deuteration) may occur at specific methyl or pyridone positions using deuterated reagents like D₂O or CD₃I under controlled conditions. Reaction steps often include condensation, cyclization, or substitution, with solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and reaction efficiency. Post-synthetic purification via column chromatography or recrystallization ensures isotopic purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming deuteration sites and verifying structural integrity. For example, ¹H NMR will show diminished proton signals at deuterated positions, while ²H NMR or mass spectrometry (MS) quantifies isotopic enrichment. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹), and X-ray crystallography resolves crystal packing and hydrogen-bonding interactions .

Q. What are the primary research applications of this compound in drug discovery?

  • Methodological Answer : The compound serves as a deuterated analog in metabolic stability studies. Researchers use it to track isotopic effects on cytochrome P450-mediated oxidation or glucuronidation pathways. For instance, in vitro assays with liver microsomes compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated analogs to assess if deuteration enhances pharmacokinetic profiles .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its binding affinity to target proteins?

  • Methodological Answer : Deuterium’s kinetic isotope effect (KIE) may alter binding kinetics by strengthening C-D bonds, reducing off-target metabolism. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (Kd). For example, a study might reveal a 2-3 fold increase in binding persistence for the deuterated compound due to slower dissociation rates .

Q. What experimental strategies resolve discrepancies in metabolic stability data between deuterated and non-deuterated analogs?

  • Methodological Answer : Contradictions often arise from incomplete deuteration or isotopic scrambling. To address this:

  • Use high-resolution MS to confirm deuteration levels (>98% purity).
  • Conduct time-resolved metabolic assays with LC-MS/MS to monitor deuterium retention.
  • Compare results across multiple cell lines (e.g., HepG2 vs. primary hepatocytes) to isolate system-specific effects .

Q. How can researchers optimize reaction conditions for introducing deuterium into the pyridone ring without side-product formation?

  • Methodological Answer : Deuteration at the pyridone ring requires careful pH and temperature control. For example:

  • Use deuterated acetic acid (CD₃COOD) as a catalyst in H/D exchange reactions at 80–100°C.
  • Monitor reaction progress via ¹H NMR to prevent over-deuteration.
  • Employ flow chemistry setups to enhance reproducibility and reduce side reactions like ring-opening .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : Deuteration can disrupt crystal lattice formation. Strategies include:

  • Screening solvent mixtures (e.g., DCM/hexane) to adjust polarity.
  • Using seeding techniques with non-deuterated crystals to guide nucleation.
  • Performing variable-temperature XRD to identify optimal crystallization conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.